N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide
Description
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a fused thiazoloazepin ring system linked to a benzo[d]thiazole-2-carboxamide moiety. Its synthesis likely involves multi-step reactions, including amide coupling and cyclization strategies analogous to those described for related thiazole/benzothiazole derivatives .
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S2/c20-12-11-9(5-3-7-16-12)18-15(23-11)19-13(21)14-17-8-4-1-2-6-10(8)22-14/h1-2,4,6H,3,5,7H2,(H,16,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXYPSRGHXOPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage.
Biochemical Pathways
Given its target, it is likely involved in pathways related tocell cycle regulation and DNA damage response .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with its target and the resulting changes to cellular processes. Given its target, potential effects could include alterations to the cell cycle, induction of cell death, or other changes related to DNA damage response.
Biological Activity
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
1. Chemical Structure and Properties
The compound has the following molecular formula and structure:
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₂S |
| Molecular Weight | 313.4 g/mol |
| CAS Number | 1798406-56-0 |
| IUPAC Name | This compound |
2. Synthesis
The synthesis of this compound typically involves multi-step reactions starting from thiazole and azepine precursors. The process may include:
- Formation of the thiazole ring.
- Cyclization to create the azepine structure.
- Functionalization to introduce the benzo[d]thiazole moiety.
Various catalysts and reaction conditions are employed to optimize yield and purity.
3.1 Anticancer Activity
Research indicates that compounds containing thiazole and benzothiazole moieties exhibit promising anticancer properties. A study evaluated several thiazolidinones with similar structures and found significant activity against various cancer cell lines including leukemia, melanoma, and breast cancer .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | Leukemia | 5.38 |
| Compound B | Melanoma | 6.16 |
| Compound C | Breast Cancer | 4.45 |
3.2 Antimicrobial Activity
The compound has also shown potential antimicrobial effects. Thiazole derivatives have been reported to possess antibacterial and antifungal activities against various strains such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Efficacy of Thiazole Derivatives
| Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.56 |
| Escherichia coli | 3.25 |
| Candida albicans | 0.50 |
The biological activity of this compound is thought to involve interactions with specific cellular targets that disrupt critical pathways in cancer cells and pathogens. Thiazole compounds are known for their ability to inhibit key enzymes involved in cell proliferation and survival.
5. Case Studies
Several studies have highlighted the efficacy of thiazole derivatives:
- Anticancer Screening : In vitro tests demonstrated that certain derivatives had a logGI(50) value indicating strong inhibition of tumor growth across multiple cancer types.
- Antimicrobial Trials : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares key motifs with several synthesized derivatives in the evidence:
Key Observations :
- Substitution Position : The target compound’s benzothiazole-2-carboxamide group (vs. thiazole-4-carboxamide in ) may alter binding affinity due to steric and electronic differences .
- Ring Systems : The thiazoloazepin core distinguishes the target from simpler thiazole/thiadiazole derivatives (e.g., ). This larger ring system could enhance conformational adaptability but complicate synthesis .
- Synthetic Complexity: reports lower yields (16–59%) for benzothiazole carboxamides, suggesting challenges in coupling sterically hindered amines.
Pharmacological and Physicochemical Properties
While direct data for the target compound are absent, insights can be inferred from analogues:
- Benzothiazole Derivatives (): Compounds like 9b and 14 exhibit moderate yields but high purity, indicating robust purification protocols. Their benzothiazole-2-carboxamide scaffold is a known pharmacophore in kinase inhibitors and antimicrobial agents .
- Thiadiazole Derivatives (): Thiadiazole-based amines demonstrate antioxidant activity, highlighting the role of sulfur-containing heterocycles in redox modulation.
- Amino Acid-Derived Analogues (): High-purity thiazole-4-carboxamides (e.g., 98–99% HPLC) suggest compatibility with pharmaceutical standards. The target’s lack of amino acid-derived substituents may limit solubility compared to these analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
